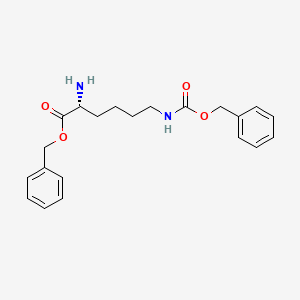
Benzyl N6-((benzyloxy)carbonyl)-D-lysinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N6-((benzyloxy)carbonyl)-D-lysinate is a derivative of lysine, an essential amino acid. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the lysine molecule. It is commonly used in peptide synthesis and serves as a protecting group for the amino group of lysine, preventing unwanted reactions during the synthesis process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N6-((benzyloxy)carbonyl)-D-lysinate typically involves the reaction of D-lysine with benzyl chloroformate. The reaction is carried out in an alkaline medium, usually with sodium hydroxide or potassium carbonate, to facilitate the formation of the benzyloxycarbonyl group . The reaction conditions include maintaining a temperature of around 0-5°C to prevent side reactions and ensure high yield .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N6-((benzyloxy)carbonyl)-D-lysinate undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding free lysine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Free lysine and other reduced forms.
Substitution: Various substituted lysine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl N6-((benzyloxy)carbonyl)-D-lysinate has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action of Benzyl N6-((benzyloxy)carbonyl)-D-lysinate involves the protection of the amino group of lysine. The benzyloxycarbonyl group prevents unwanted reactions during peptide synthesis by blocking the reactive amino group. This allows for selective reactions at other functional groups, facilitating the synthesis of complex peptides and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
N6-((benzyloxy)carbonyl)-L-lysine: Similar in structure but differs in the stereochemistry of the lysine molecule.
N6-((benzyloxy)carbonyl)-D-ornithine: Another amino acid derivative with a similar protecting group.
N6-((benzyloxy)carbonyl)-L-ornithine: Similar to the D-ornithine derivative but with different stereochemistry.
Uniqueness
Benzyl N6-((benzyloxy)carbonyl)-D-lysinate is unique due to its specific stereochemistry, which can influence its reactivity and interactions in peptide synthesis. The presence of the benzyloxycarbonyl group provides effective protection for the amino group, making it a valuable tool in the synthesis of complex peptides and proteins .
Propriétés
Formule moléculaire |
C21H26N2O4 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
benzyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C21H26N2O4/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25)/t19-/m1/s1 |
Clé InChI |
BLQSAXJSJHUEIQ-LJQANCHMSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B12944914.png)
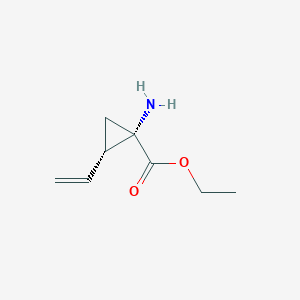
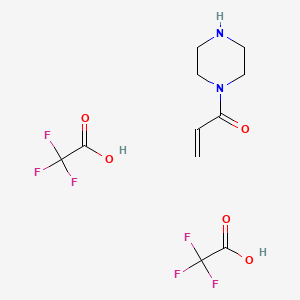
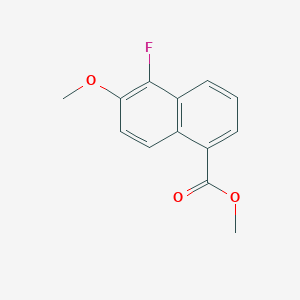
![{4-[(1H-Benzimidazol-2-yl)amino]phenyl}acetic acid](/img/structure/B12944933.png)

![Hydrazine, [3-(difluoromethoxy)phenyl]-](/img/structure/B12944952.png)
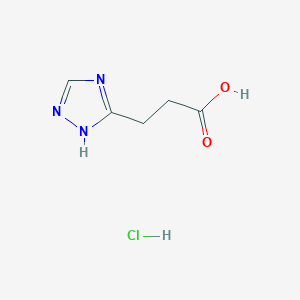

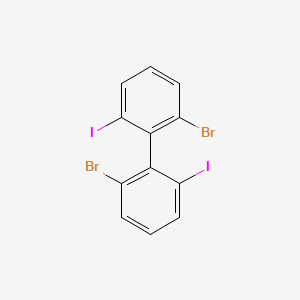
![tert-Butyl (5R,6S)-6-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944972.png)
![7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12944978.png)
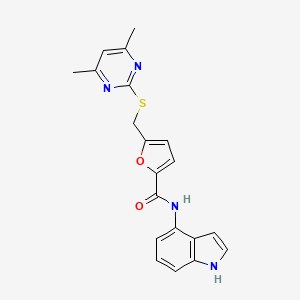
![N-[2-(3-Indolyl)ethyl]-2-[(4,6-diamino-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B12944990.png)
